molecular formula C7H5Br3 B1367477 1,3-Dibromo-2-(bromomethyl)benzene CAS No. 93701-32-7

1,3-Dibromo-2-(bromomethyl)benzene

Cat. No. B1367477
CAS RN: 93701-32-7
M. Wt: 328.83 g/mol
InChI Key: QFXJJFWSOLXOSE-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(bromomethyl)benzene is a chemical compound with the molecular formula C7H5Br3 and a molecular weight of 328.83 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for 1,3-Dibromo-2-(bromomethyl)benzene is 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . The packing patterns of these compounds are dominated by Br…Br contacts and C—H…Br hydrogen bonds .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-(bromomethyl)benzene is a white to yellow solid . It has a molecular weight of 328.83 . The melting point is between 80-81 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization in Polymer Science

  • Polymer Science: 1,3-Dibromo-2-(bromomethyl)benzene has been utilized as an initiator in the atom transfer radical polymerization of styrene. This process leads to the formation of polystyrene-based macromonomers with dibromophenylene moieties, which are then used in Suzuki coupling for polymer synthesis, resulting in polymers with good solubility and unique optical properties (Yurteri et al., 2005).

Applications in Organic Synthesis

  • Organic Synthesis: This chemical serves as a versatile starting material in organometallic synthesis. For instance, its derivatives have been used in the preparation of Ethynylferrocene compounds, where it undergoes palladium-catalyzed cross-coupling reactions, contributing to the field of organometallic chemistry (Fink et al., 1997).

Structural Studies and Crystallography

  • Crystallography: The compound has been studied for its structural properties in crystallography. Research focusing on dibromomethyl- and bromomethyl-substituted benzenes and naphthalenes has shown that 1,3-Dibromo-2-(bromomethyl)benzene exhibits specific Br...Br contacts and C-H...Br hydrogen bonds, which are significant in crystal packing patterns (Kuś et al., 2023).

Electrosynthesis and Electrochemistry

  • Electrochemistry: It is involved in electrosynthesis processes, like the electrochemical reduction in the presence of naphthoquinone derivatives. This leads to an electro-reductive Diels-Alder type sequential reaction, indicating its potential in electro-organic synthesis (Habibi et al., 2015).

Applications in Materials Science

  • Materials Science: 1,3-Dibromo-2-(bromomethyl)benzene is used in materials science, particularly in the synthesis of functionalized polymers and copolymers. These materials, synthesized using controlled polymerization and coupling processes, have potential applications in various technological fields due to their unique physical and chemical properties (Colak et al., 2006).

Analytical Chemistry and Sensor Development

  • Analytical Chemistry: This compound has been studied for its use in analytical chemistry, particularly in the development of complexing agents for nickel(II) determination by adsorptive stripping voltammetry. Its derivatives have shown potential in environmental monitoring and analytical methodologies (Hurtado et al., 2013).

Safety And Hazards

Users should avoid breathing in mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on brominated compounds like 1,3-Dibromo-2-(bromomethyl)benzene is ongoing. For instance, the structures of six benzene and three naphthalene derivatives involving bromo, bromomethyl, and dibromomethyl substituents have been presented in a recent study . This research could lead to new insights and applications for these types of compounds.

Relevant Papers Several papers have been published on the topic of brominated compounds like 1,3-Dibromo-2-(bromomethyl)benzene . These papers discuss the synthesis, structure, and properties of these compounds, and they may provide further insights into the characteristics and potential applications of 1,3-Dibromo-2-(bromomethyl)benzene.

properties

IUPAC Name

1,3-dibromo-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXJJFWSOLXOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538840
Record name 1,3-Dibromo-2-(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-(bromomethyl)benzene

CAS RN

93701-32-7
Record name 1,3-Dibromo-2-(bromomethyl)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-(bromomethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibromo-2-(bromomethyl)benzene
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Synthesis routes and methods I

Procedure details

A mixture of 2,6-dibromotoluene (22.9 g, 92 mmol), N-bromosuccinimide (NBS) (15 g, 84 mmol), CCl4 (250 mL) and benzoyl peroxide (0.03 eq) was stirred at 85° C. (hot oil bath temperature) for 16 h, cooled to RT, filtered, washed with aq. NaHSO3, dried (Na2SO4), filtered, and evaporated to give 29.5 g (yield of 98%) of title product as a white solid. This solid contained 10% unreacted starting material but was successfully used without further purification. 1H NMR (300 MHz, CDCl3) δ 4.81 (s, 2H), 7.01 (t, 1H), 7.53 (d, 2H).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet was purged with nitrogen and charged with 2,6-dibromotoluene (2.50 g, 10.0 mmol), N-bromosuccinimide (1.78 g, 10.0 mmol) and carbon tetrachloride (40 mL). The solution was heated to 80° C. (oil bath temperature), and 2,2′-azobisisobutyronitrile (164 mg, 1.00 mmol) was added. The resulting mixture was refluxed for 14 h. After that time, the mixture was cooled to room temperature and filtered. The filter cake was washed with carbon tetrachloride (2×20 mL). The filtrate was diluted with ethyl acetate (200 mL) and washed with water (40 mL), saturated aqueous sodium bicarbonate (40 mL) and brine (40 mL). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford a quantitative yield (3.28 g) of 1,3-dibromo-2-(bromomethyl)benzene as a yellow solid: mp 77-78° C.; 1H NMR (300 MHz, CDCl3) δ 7.55 (d, 2H, J=8.1 Hz), 7.07 (t, 1H, J=8.1 Hz), 4.83 (s, 2H). A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with this residue (3.28 g, 10.0 mmol), potassium acetate (3.93 g, 40.0 mmol) and DMF (100 mL). The solution was stirred at room temperature for 14 h. After that time, the reaction mixture was diluted with water (900 mL) and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford an 88% yield (2.70 g) of 102d as an off-white solid: mp 62-65° C.; 1H NMR (300 MHz, CDCl3) δ 7.57 (d, 2H, J=8.0 Hz), 7.07 (t, 1H, J=7.9 Hz), 5.42 (s, 2H), 2.11 (s, 3H); MS (ESI+) m/z 306.9 (M+H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the solution of 2,6-dibromotoluene (55.5 g, 222.1 mmol) and NBS (43.5 g, 244.3 mmol) in carbon tetrachloride (300 mL) was added benzoyl peroxide (5.37 g, 22.2 mmol). The reaction mixture was refluxed for 20 h, cooled to room temperature, washed with water (300 mL×3) and brine (300 mL) and dried over anhydrous sodium sulfate. The solution was filtered and evaporated to give 1,3-dibromo-2-bromomethylbenzene as a yellow power (71 g). This material was used for next step without further purification.
Quantity
55.5 g
Type
reactant
Reaction Step One
Name
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,6-dibromotoluene (2.50 g, 10.0 mmol) was dissolved in 20 mL carbontetrachloride. N-bromosuccinimide (1.87 g, 10.5 mmol) was added followed by benzoyl peroxide (73 mg, 0.30 mmol). The resulting mixture was heated at reflux for 90 minutes. 50 mL petroleum ether was added. This was filtered and concentrated in vacuo to yield 1,3-Dibromo-2-bromomethyl-benzene (3.52 g, 10.7 mmol). 1HNMR (300 MHz, CDCl3) δ 4.83 (s, 3H), 7.02 (t, J=8 Hz, 1H), and 7.55 (d, J=8 Hz, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
73 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Meng, G Li, HF Wong, SM Ng, SC Yiu, CL Ho… - Nanoscale, 2017 - pubs.rsc.org
L10-ordered FePt nanoparticles (NPs) with ultra-high coercivity were directly prepared from a new metallopolyyne using a one-step pyrolysis method. The chemical ordering, …
Number of citations: 54 pubs.rsc.org
Z Meng, L Guijun - research-information.bris.ac.uk
L10-ordered FePt nanoparticles (NPs) with ultra-high coercivity were directly prepared from a new metallopolyyne by using a one-step pyrolysis method. The chemical ordering, …
Number of citations: 2 research-information.bris.ac.uk
GH Kuo, T Rano, P Pelton, KT Demarest… - Journal of medicinal …, 2009 - ACS Publications
With the goal of identifying a CETP inhibitor with high in vitro potency and optimal in vivo efficacy, a conformationally constrained molecule was designed based on the highly potent and …
Number of citations: 41 pubs.acs.org
B Tylleman - 2012 - dipot.ulb.ac.be
Cinq années auront été nécessaires à l’élaboration de cette thèse. Durant tout ce temps, beaucoup de personnes ont contribué, de près ou de loin, à son aboutissement. J’aimerais …
Number of citations: 2 dipot.ulb.ac.be

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